2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a triazolopyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a thioether-linked acetamide moiety bound to a 5-methyl-1,3,4-thiadiazole ring. The ethoxy group contributes to lipophilicity, while the thiadiazole ring may improve metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)14-8-9-15-21-23-18(25(15)24-14)28-10-16(26)19-17-22-20-11(2)29-17/h4-9H,3,10H2,1-2H3,(H,19,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJHMAOKSJDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NN=C(S4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple functional groups that may interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.
Molecular Structure and Properties
The compound’s molecular formula is with a molecular weight of approximately 426.53 g/mol. The structure features a triazole ring fused with a pyridazine moiety and includes an ethoxyphenyl group and a thiadiazole substituent. The presence of sulfur atoms in the thioether and thiadiazole components contributes to its unique chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₂S₂ |
| Molecular Weight | 426.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that triazole derivatives demonstrate significant anticancer activity due to their ability to inhibit key enzymes involved in tumor growth. The compound under discussion has shown promise in preliminary studies targeting cancer cell lines. For instance:
- Mechanism of Action : Triazoles can disrupt cellular functions through enzyme inhibition, particularly affecting pathways critical for cancer cell proliferation.
- Case Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Spectrum of Activity : It has been tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at micromolar concentrations.
- Potential Applications : These properties suggest potential uses in treating infections caused by resistant bacterial strains.
Other Biological Activities
Emerging research points to additional biological activities:
- Anti-inflammatory Effects : Some derivatives within the triazole class have shown anti-inflammatory properties by modulating cytokine production.
- Neuroprotective Effects : There is preliminary evidence suggesting neuroprotective effects in models of neurodegenerative diseases, though more research is needed to confirm these findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Key reagents include 4-ethoxyphenyl hydrazine and various acylating agents.
- Reaction Conditions : Optimal conditions such as temperature control and solvent choice are crucial for maximizing yield and purity.
- Analytical Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyridazine-thioacetamide hybrids. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies
Electronic Effects of Substituents :
- The 4-ethoxyphenyl group in the target compound provides stronger electron-donating effects than the 4-chlorophenyl (Analog 2) or 3,4-dimethoxyphenyl (Analog 1) groups. This enhances interaction with electron-deficient binding pockets in kinases .
- Replacement of the thiadiazole with isoxazole (Analog 1) reduces steric hindrance but decreases metabolic stability due to lower sulfur content .
Impact of Heterocyclic Rings :
- The 5-methyl-1,3,4-thiadiazole in the target compound confers greater resistance to oxidative degradation compared to pyrazine (Analog 4) or unsubstituted acetamide (Analog 2) .
- Thienyl substitution (Analog 3) improves aromatic stacking but reduces solubility in aqueous media .
Biological Activity Trends: Compounds with bulky aryl groups (e.g., ethoxyphenyl, dimethoxyphenyl) show higher selectivity for tyrosine kinases over serine/threonine kinases.
Q & A
Q. What are the optimized synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step reactions, starting with precursor functionalization. Key steps include:
- Sulfhydryl coupling : Reacting a triazolopyridazine intermediate with a thioacetamide derivative in the presence of triethylamine (as a base) and dichloromethane (solvent) to form the thioether linkage .
- Amide bond formation : Using coupling agents like EDCI/HOBt for conjugating the thiadiazole moiety under inert conditions .
- Optimization : Yield and purity depend on temperature control (40–60°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. How is the compound structurally characterized?
- Spectroscopic methods :
- NMR : H and C NMR confirm substituent integration (e.g., ethoxyphenyl protons at δ 1.3–4.3 ppm, thiadiazole carbons at δ 160–170 ppm) .
- IR : Peaks at 1670–1700 cm indicate C=O (acetamide) and C=N (triazole) stretches .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination via dose-response curves .
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
- Physicochemical factors : Test solubility (e.g., DMSO stock stability) and membrane permeability (Caco-2 monolayer assays) to rule out false negatives .
- Dose optimization : Use Hill slope analysis to distinguish between on-target vs. off-target effects .
Q. What computational strategies support target identification and mechanism elucidation?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR) or inflammatory targets (e.g., TNF-α) .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent variations (e.g., ethoxy vs. methoxy groups) with activity trends using MOE or RDKit .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent libraries : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or heterocyclic (e.g., pyrazole) groups .
- Activity cliffs : Compare IC shifts to identify critical functional groups (e.g., thioether vs. sulfone linkages reduce potency by 10-fold) .
- Meta-analysis : Use public databases (ChEMBL, PubChem) to benchmark against known triazolopyridazine inhibitors .
Q. What advanced techniques resolve structural ambiguities?
Q. How to assess stability under physiological conditions?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h; monitor via LC-MS for hydrolysis products (e.g., free thiol or acetamide cleavage) .
- Photostability : UV irradiation (ICH Q1B guidelines) to detect isomerization or ring-opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
